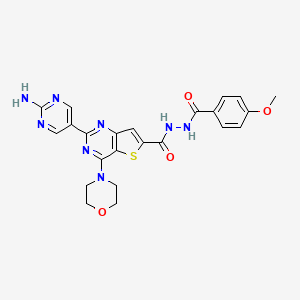
PI3K/mTOR Inhibitor-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K/mTOR Inhibitor-8 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers, making this compound a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
PI3K/mTOR Inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of inhibitory activity and selectivity towards PI3K and mTOR pathways .
Aplicaciones Científicas De Investigación
PI3K/mTOR Inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers characterized by dysregulated PI3K/mTOR signaling
Industry: Utilized in the development of new cancer therapies and drug formulations.
Mecanismo De Acción
PI3K/mTOR Inhibitor-8 exerts its effects by simultaneously inhibiting the activity of PI3K and mTOR enzymes. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
GDC-0941: A selective PI3K inhibitor with similar inhibitory activity.
VS-5584: A dual PI3K/mTOR inhibitor with comparable potency.
Idelalisib: A PI3K delta-specific inhibitor used in cancer therapy.
Uniqueness
PI3K/mTOR Inhibitor-8 stands out due to its dual inhibitory action on both PI3K and mTOR pathways, offering a broader spectrum of activity compared to single-target inhibitors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Propiedades
Fórmula molecular |
C23H22N8O4S |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
2-(2-aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C23H22N8O4S/c1-34-15-4-2-13(3-5-15)21(32)29-30-22(33)17-10-16-18(36-17)20(31-6-8-35-9-7-31)28-19(27-16)14-11-25-23(24)26-12-14/h2-5,10-12H,6-9H2,1H3,(H,29,32)(H,30,33)(H2,24,25,26) |
Clave InChI |
AIGSGJXYLHDMBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


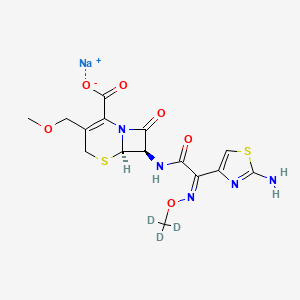
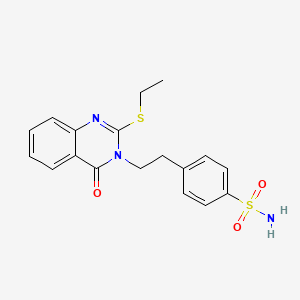
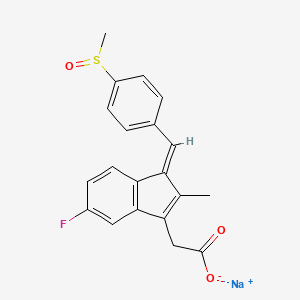
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
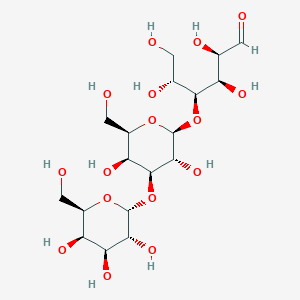
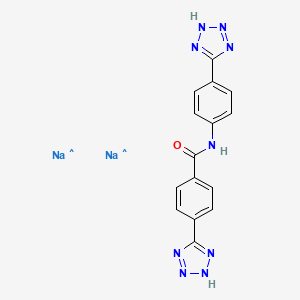
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
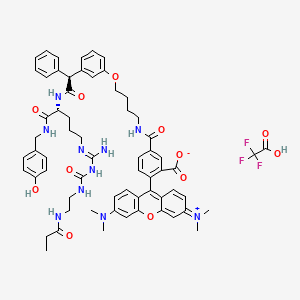

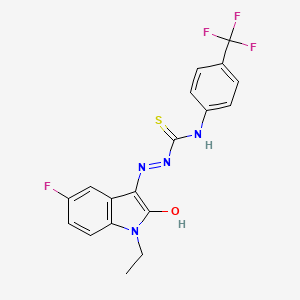

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
